molecular formula C29H14N2O2 B1179140 SDZ 281-288 CAS No. 143060-83-7

SDZ 281-288

Cat. No.: B1179140
CAS No.: 143060-83-7
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Description

SDZ 281-288 is presumed to be a sulfonamide antibiotic based on nomenclature patterns in the provided evidence (e.g., "SDZ" commonly denotes sulfadiazine in environmental and pharmacological contexts) . Sulfadiazine (SDZ), a member of the sulfonamide class, is widely used in veterinary and human medicine for its bacteriostatic properties. It inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis. Environmental studies highlight its persistence in water and soil, necessitating comparisons with structurally and functionally similar compounds to assess its ecological and therapeutic profiles.

Properties

CAS No.

143060-83-7

Molecular Formula

C29H14N2O2

Synonyms

SDZ 281-288

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Sulfonamides share a common core structure: a sulfonamide group (-SO₂NH₂) attached to a heterocyclic aromatic ring. Key analogs include:

  • Sulfamethazine (SM2) : Methyl-substituted pyrimidine ring.
  • Sulfathiazole (STZ) : Thiazole ring substitution.
  • Sulfamethoxazole (SMX) : Combined trimethoprim for synergistic action.

SDZ lacks methyl or thiazole groups, making it less lipophilic than SM2 or STZ .

Physicochemical Properties

Property SDZ SM2 STZ SMX
Molecular Weight 250.3 g/mol 278.3 g/mol 255.3 g/mol 253.3 g/mol
pKa 6.4, 2.1 7.4, 2.1 5.5, 2.1 5.7, 1.6
Water Solubility 77 mg/L 150 mg/L 80 mg/L 610 mg/L

SDZ exhibits moderate solubility, influenced by pH-dependent speciation (cationic at low pH, zwitterionic at neutral pH) .

Environmental Adsorption and Degradation

  • Adsorption in Soils :
    SDZ adsorption correlates with soil organic matter (SOM) and cation exchange capacity. In five soils, SDZ's maximum adsorption capacity (Qm) ranged from 0.72–6.34 mg/g , lower than STZ (Qm = 1.05–7.89 mg/g) due to STZ’s stronger hydrogen bonding .
  • Anaerobic Digestion :
    SDZ removal (58.7%) lagged behind SM2 (74.0%) in pig manure digestion, with degradation half-lives of 5.85 d (SDZ) and 5.90 d (SM2) . Adsorption accounted for <20% of SDZ removal, highlighting biodegradation dominance .
  • Advanced Oxidation: Peroxymonosulfate (PMS) achieved 62.9% SDZ removal in 60 minutes, rising to >90% with Fe/C-900 activation .

Adsorption on Engineered Materials

Material SDZ Capacity (mg/g) SM2 Capacity (mg/g) Mechanism
rGO/Fe₃O₄ 20.64 N/A π-π, hydrogen bonding
Fe/C-900 ~0.5 (adsorption) ~0.5 (adsorption) Weak physisorption

SDZ’s lower adsorption vs. tetracyclines (e.g., 114.29 mg/g for TC on rGO/Fe₃O₄ ) reflects fewer π-electrons and weaker electrostatic interactions .

Key Research Findings

Environmental Persistence :
SDZ is frequently detected in wastewater (≤5 μg/L in municipal systems; ≤100.75 μg/L in pig farms) . Its stability in aqueous systems necessitates advanced treatment.

Soil Behavior :
SDZ adsorption decreases with pH (optimal at pH 4–5) due to cation exchange dominance. In contrast, SM2’s methyl group enhances hydrophobicity, favoring adsorption in low-SOM soils .

Competitive Adsorption : Divalent cations (Ca²⁺, Mg²⁺) reduce SDZ adsorption by competing for binding sites, with Al³⁺ showing the strongest inhibition .

Q & A

Q. What are the key physicochemical properties of SDZ 281-288, and how are they experimentally validated?

Methodological Answer:

  • Begin with spectroscopic characterization (e.g., NMR, HPLC-MS) to confirm molecular structure and purity.
  • Use differential scanning calorimetry (DSC) to determine thermal stability and X-ray crystallography for solid-state conformation .
  • Validate solubility and partition coefficients (logP) via shake-flask or chromatographic methods, referencing ICH guidelines for reproducibility .

Q. What synthetic routes are documented for this compound, and how can researchers optimize yield and scalability?

Methodological Answer:

  • Review published protocols for precursor selection and reaction conditions (e.g., temperature, catalysts).
  • Employ design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) affecting yield .
  • Use kinetic studies to monitor intermediate formation and minimize side reactions .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Select cell lines or enzymatic targets based on structural analogs or computational docking predictions.
  • Establish dose-response curves with appropriate controls (e.g., vehicle, positive/negative controls) to assess potency (IC₅₀/EC₅₀) .
  • Validate assay reproducibility using coefficient of variation (CV) calculations across triplicate runs .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Conduct orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to confirm observed effects .
  • Apply statistical frameworks like Bayesian analysis to weigh evidence from conflicting studies .
  • Evaluate experimental variables (e.g., cell passage number, assay buffer composition) that may contribute to discrepancies .

Q. What advanced computational strategies are recommended for modeling this compound’s pharmacokinetics?

Methodological Answer:

  • Use physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution, integrating in vitro ADME data (e.g., microsomal stability, plasma protein binding) .
  • Validate predictions against in vivo PK studies in rodent models, adjusting for interspecies scaling factors .

Q. How should researchers address challenges in this compound’s analytical method validation?

Methodological Answer:

  • Follow ICH Q2(R1) guidelines for specificity, linearity, and precision.
  • Perform forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) to confirm stability-indicating capability of HPLC/UV methods .
  • Use matrix-matched calibration standards to minimize matrix effects in biological samples .

Q. What ethical and data management considerations apply to preclinical studies involving this compound?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for animal study reporting, including sample size justification and randomization protocols .
  • Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data storage, using platforms like Zenodo or institutional repositories .

Methodological Frameworks

  • For Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • For Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure in vivo studies .
  • For Data Analysis : Leverage tools like R or Python for multivariate regression to dissect confounding variables .

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